REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[O:9][C:8]([CH2:11][CH3:12])=[N:7][C:6]=2[C:5]([N+:13]([O-])=O)=[C:4]([F:16])[CH:3]=1>[Pd].C(OCC)(=O)C.[H][H]>[NH2:13][C:5]1[C:6]2[N:7]=[C:8]([CH2:11][CH3:12])[O:9][C:10]=2[C:2]([Cl:1])=[CH:3][C:4]=1[F:16]
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Name
|
7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
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Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=2N=C(OC21)CC)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the suspension for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C2=C1N=C(O2)CC)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |